molecular formula C13H12BrClO3 B12619240 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one CAS No. 913836-91-6

3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one

Cat. No.: B12619240
CAS No.: 913836-91-6
M. Wt: 331.59 g/mol
InChI Key: VPQQIRHWKFYLOI-UHFFFAOYSA-N
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Description

3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one is a halogenated benzopyranone derivative characterized by a fused benzopyranone core (2-benzopyran-1-one) substituted with a 4-bromobutoxy group at position 3 and a chlorine atom at position 3. The bromobutoxy chain introduces lipophilicity, while the chlorine may enhance electronic effects or metabolic stability. This compound is structurally related to coumarin derivatives but differs in the substitution pattern and ring numbering.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

913836-91-6

Molecular Formula

C13H12BrClO3

Molecular Weight

331.59 g/mol

IUPAC Name

3-(4-bromobutoxy)-4-chloroisochromen-1-one

InChI

InChI=1S/C13H12BrClO3/c14-7-3-4-8-17-13-11(15)9-5-1-2-6-10(9)12(16)18-13/h1-2,5-6H,3-4,7-8H2

InChI Key

VPQQIRHWKFYLOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(OC2=O)OCCCCBr)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one typically involves the alkylation of a hydroxybenzopyran derivative with 1,4-dibromobutane. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to promote the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 4-chloro-1H-2-benzopyran-1-one

    Reagent: 1,4-dibromobutane

    Base: Potassium carbonate

    Solvent: Dimethylformamide (DMF)

    Reaction Conditions: Heating at 80-100°C for several hours

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of phase transfer catalysts can also enhance the efficiency of the reaction by facilitating the transfer of the reactants between different phases.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobutoxy group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction: The compound can be reduced to remove the bromine atom and form a butoxy derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, thiols, or amines in the presence of a base (e.g., sodium hydroxide) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or amine derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of butoxy derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in inflammatory and pain pathways.

    Modulating Receptors: Interacting with receptors on the cell surface to modulate cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Structural Analogs in the Benzopyranone Family

The following table summarizes key benzopyranone analogs and their distinguishing features:

Compound Name Substituents Molecular Features Key References
3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one 3-(4-Bromobutoxy), 4-Cl 2-benzopyran-1-one core, dual halogenation Patent synthesis
7-Acetyloxy-4-bromomethyl-2H-1-benzopyran-2-one 7-Acetyloxy, 4-bromomethyl Coumarin core (2H-1-benzopyran-2-one) Electrochemical synthesis
Sodium salt of 3-(1-(4-chlorophenyl)-3-oxobutyl)-4-hydroxy-2H-1-benzopyran-2-one 4-hydroxy, 3-(4-chlorophenyl-3-oxobutyl) Ionic form, bulky substituent Chemical database
1-(4-Bromobutoxy)-4-fluorobenzene 4-Bromobutoxy, 4-F Simple aromatic ether, no fused ring Commercial catalog
Key Observations:
  • Core Structure: The target compound shares the benzopyranone backbone with coumarins (e.g., ), but its 2-benzopyran-1-one configuration and substitution at positions 3 and 4 distinguish it from 2H-1-benzopyran-2-one derivatives.
  • Halogenation : Dual halogenation (Br and Cl) is rare in the cited analogs. Most compounds feature single halogens (e.g., 4-bromomethyl in or 4-chlorophenyl in ).
  • Lipophilicity : The 4-bromobutoxy chain increases lipophilicity compared to shorter alkoxy groups (e.g., methoxy) or ionic forms (e.g., sodium salt in ).
Comparison with Other Syntheses:
  • 4-Bromomethyl Coumarin () : Utilizes n-bromosuccinimide (NBS) and AIBN for radical bromination.

Physicochemical Properties

  • Solubility: The bromobutoxy chain and neutral benzopyranone core suggest low water solubility, contrasting with the ionic sodium salt in .
  • Stability : Chlorine at position 4 may hinder oxidation compared to hydroxylated analogs (e.g., 4-hydroxy in ).

Biological Activity

3-(4-Bromobutoxy)-4-chloro-1H-2-benzopyran-1-one is a synthetic organic compound that belongs to the benzopyran class of compounds. Its unique structure, characterized by a bromobutoxy group and a chlorine atom, contributes to its diverse biological activities, which have garnered significant attention in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H12BrClO3\text{C}_{13}\text{H}_{12}\text{BrClO}_3

This structure indicates the presence of halogen substituents, which are known to influence the biological activity of organic compounds. The presence of both bromine and chlorine atoms enhances its potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. Key mechanisms include:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, providing a basis for its evaluation as an anticancer agent.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other benzopyran derivatives. The following table summarizes key features and biological activities:

Compound NameKey FeaturesBiological Activity
4-Chloro-1H-2-benzopyran-1-oneLacks the bromobutoxy groupDifferent anti-inflammatory effects
3-(4-Methoxybutoxy)-4-chloro-1H-2-benzopyran-1-oneContains a methoxybutoxy groupVariations in chemical reactivity
3-(4-Bromobutoxy)-4-methyl-1H-2-benzopyran-1-oneContains a methyl group instead of chlorineDifferent pharmacological effects

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Research : A study demonstrated that this compound significantly reduced pro-inflammatory cytokine levels in vitro, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Evaluation : In cellular assays, this compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potency comparable to established anticancer drugs.
  • Mechanistic Studies : Further investigations revealed that the compound may act by modulating specific signaling pathways involved in cell proliferation and apoptosis.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In vivo Efficacy : Animal studies are needed to evaluate the therapeutic potential and safety profile of this compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity could lead to more potent derivatives.

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